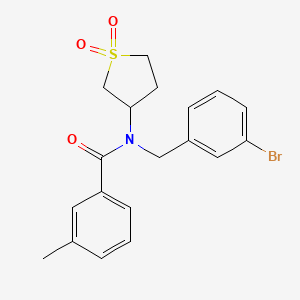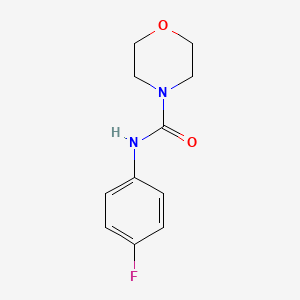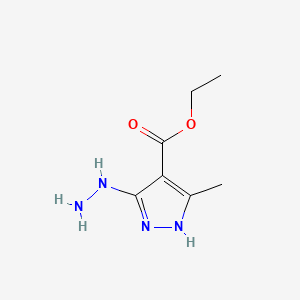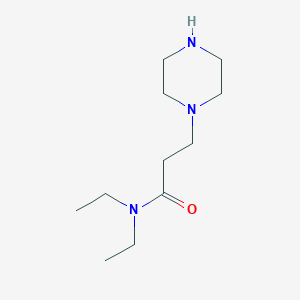
3,4-Bis(2-chloroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(2-chloroethoxy)aniline: is an organic compound with the molecular formula C10H13Cl2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with 2-chloroethoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(2-chloroethoxy)aniline typically involves the reaction of 3,4-dihydroxyaniline with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3,4-Dihydroxyaniline+2×2-ChloroethanolK2CO3,Refluxthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(2-chloroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloroethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Bis(2-chloroethoxy)aniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Bis(2-chloroethoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.
Comparison with Similar Compounds
4-(2-Chloroethoxy)aniline: A related compound with a single chloroethoxy group.
3,4-Dichloroaniline: An aniline derivative with chlorine atoms at the 3 and 4 positions.
3,4-Dihydroxyaniline: The precursor used in the synthesis of 3,4-Bis(2-chloroethoxy)aniline.
Uniqueness: this compound is unique due to the presence of two chloroethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13Cl2NO2 |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
3,4-bis(2-chloroethoxy)aniline |
InChI |
InChI=1S/C10H13Cl2NO2/c11-3-5-14-9-2-1-8(13)7-10(9)15-6-4-12/h1-2,7H,3-6,13H2 |
InChI Key |
XKSQRACHHFEXSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)OCCCl)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12127366.png)


![2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127378.png)


![butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12127397.png)
![4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12127401.png)
![3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12127407.png)

